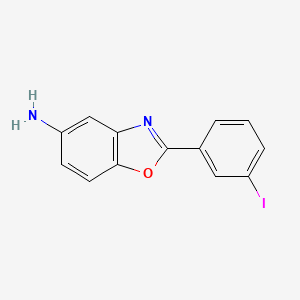

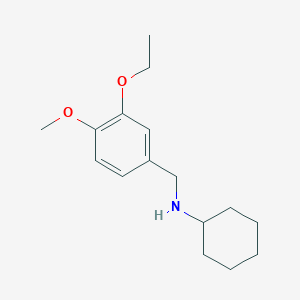

![molecular formula C12H11BrN2O2 B1331304 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide CAS No. 315248-38-5](/img/structure/B1331304.png)

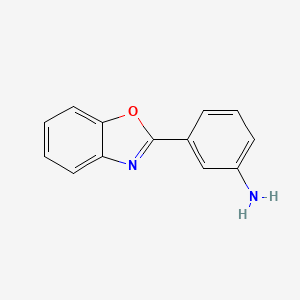

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds to "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide" has been explored in various studies. For instance, a benzohydrazone compound was prepared and reacted with acetohydroxamic acid and VO(acac)₂ in methanol to produce an oxovanadium complex . Another study dealt with the synthesis of a bromo derivative of 2-acetyl-1-naphthol using Br₂/AcOH as a brominating agent . Additionally, a series of Schiff base derivatives was synthesized by condensation of aryl/hetero aromatic aldehydes with a diacetohydrazide under microwave irradiation . These studies provide insights into the methods and conditions that could potentially be applied to the synthesis of "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the oxovanadium complex was characterized by IR, UV-vis, and (1)H NMR spectra, and single crystal X-ray diffraction . The bromo derivative of 2-acetyl-1-naphthol's structure was confirmed by FTIR, 1H NMR, 13C NMR, and GCMS, and its crystal structure was analyzed by X-ray single-crystal diffractometry . These techniques are crucial for determining the molecular structure and could be applied to "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide" to confirm its structure.

Chemical Reactions Analysis

The studies reviewed do not directly address the chemical reactions of "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide". However, they do provide examples of reactions involving similar compounds. For instance, the dehydrohalogenation of a bromo-acetoxyimino compound was investigated, which led to a mixture of products and suggested a possible reaction mechanism . This information could be useful in predicting the reactivity and potential chemical transformations of "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. The crystal structure of the bromo derivative of 2-acetyl-1-naphthol was described in detail, including unit cell parameters and hydrogen bonding interactions . The oxovanadium complex's thermal analysis was also carried out . These studies provide a foundation for understanding the physical and chemical properties that "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide" may exhibit.

Relevant Case Studies

The reviewed papers did not provide specific case studies on "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide". However, the oxovanadium complex derived from a related benzohydrazone was tested for urease inhibitory activities, showing significant inhibition at a certain concentration . This suggests potential biological activities for similar compounds, which could be an area of interest for future case studies involving "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide".

Applications De Recherche Scientifique

Synthesis and Antimicrobial Studies

A study by Mayekar et al. (2010) demonstrated the synthesis of new 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety, using 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide. These derivatives showed promising antimicrobial activities, suggesting potential for developing new antimicrobial agents (Mayekar et al., 2010).

Anticancer Evaluation

Salahuddin et al. (2014) conducted a study on 1,3,4-oxadiazole derivatives synthesized from 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide. These compounds were evaluated for their anticancer properties, with some showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Microwave-assisted Synthesis and Antibacterial Activity

Venkatesan et al. (2012) explored the microwave-assisted synthesis of Schiff base derivatives of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide. These compounds were evaluated for their antibacterial activity, contributing to the development of new antibacterial agents (Venkatesan et al., 2012).

Synthesis of Palladium Precatalyst

Zhou et al. (2009) described the synthesis of a novel naphthalene pyridine oxime complex from 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide, which served as an efficient precatalyst in the Suzuki cross-coupling reaction. This study contributes to the field of catalysis and organic synthesis (Zhou et al., 2009).

DNA Binding and Antimicrobial Studies

In 2021, Ahmad et al. synthesized new metal complexes using naphthyl acetohydrazide ligands, which showed potential for DNA binding and exhibited antimicrobial activity against various strains, contributing to medicinal chemistry and bioinorganic studies (Ahmad et al., 2021).

Ultrasonic Assisted Synthesis and Antioxidant Activity

Venkatesan et al. (2011) synthesized Schiff base derivatives of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide using ultrasonic irradiation. These compounds were tested for their antioxidant activity, indicating a role in combating oxidative stress (Venkatesan et al., 2011).

Synthesis and Antifungal Activity

Turan-Zitouni et al. (2013) synthesized new hydrazide derivatives from 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide and evaluated their antifungal activity. Some compounds showed promising activity against human pathogenic Candida strains, opening avenues in antifungal drug development (Turan-Zitouni et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-(1-bromonaphthalen-2-yl)oxyacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEYGZIYDZYEHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352635 |

Source

|

| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide | |

CAS RN |

315248-38-5 |

Source

|

| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)

![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)